molecular formula C13H27N3O B7928336 (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide

Cat. No.: B7928336
M. Wt: 241.37 g/mol
InChI Key: KEBPBVLTDLEJFZ-UNXYVOJBSA-N
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Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide is a tertiary amine featuring a chiral (S)-configured propionamide backbone. Its structure includes:

  • A 2-dimethylamino-cyclohexyl substituent attached to the amide nitrogen.
  • An ethyl group as the second substituent on the nitrogen.
  • A stereogenic center at the α-carbon of the propionamide chain.

This compound is classified under tertiary amines due to its dimethylamino and ethyl substituents, which confer unique steric and electronic properties.

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-9-7-6-8-11(12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPBVLTDLEJFZ-UNXYVOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1N(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1N(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The (S)-2-aminopropionic acid (L-alanine) is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). The activated intermediate reacts with N-ethyl-2-dimethylaminocyclohexylamine under inert conditions (argon/nitrogen).

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: N-Methylmorpholine (NMM) or triethylamine (TEA)

  • Temperature: 0–25°C

  • Yield: 68–72%

Mixed Anhydride Method

(S)-2-aminopropionic acid is treated with isobutyl chloroformate to form a mixed anhydride, which reacts with the cyclohexylamine derivative. This method minimizes racemization.

Key Parameters

  • Solvent: Ethyl acetate

  • Reaction Time: 4–6 hours

  • Yield: 75–78%

Reductive Amination for Cyclohexylamine Synthesis

Synthesis of N-Ethyl-2-Dimethylaminocyclohexylamine

2-Aminocyclohexanol undergoes reductive amination with dimethylamine and ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol.

Optimized Protocol

  • Molar Ratio (Dimethylamine:Ethylamine): 1:1.2

  • pH: 6.5 (acetic acid buffer)

  • Yield: 82%

Catalytic Hydrogenation

Cyclohexanone is reacted with dimethylamine and ethylamine under hydrogen pressure (3–5 bar) using Raney nickel or palladium on carbon (Pd/C).

Conditions

  • Solvent: Ethanol

  • Temperature: 50–60°C

  • Yield: 76–80%

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 2-amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide is resolved using L-tartaric acid in ethanol. The (S)-enantiomer precipitates preferentially.

Data

  • Enantiomeric Excess (ee): >98%

  • Yield: 45–50%

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (R)-enantiomer, leaving the (S)-form unreacted.

Parameters

  • Acyl Donor: Vinyl acetate

  • Solvent: tert-Butyl methyl ether (TBME)

  • ee: 99%

  • Yield: 42%

Solid-Phase Synthesis for High Throughput

Resin-Bound Intermediate

Wang resin-linked (S)-2-aminopropionic acid is coupled with N-ethyl-2-dimethylaminocyclohexylamine using HBTU/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the product.

Performance Metrics

  • Purity: >95% (HPLC)

  • Yield: 65–70%

One-Pot Tandem Reaction

A tandem reductive amination/amide coupling process streamlines synthesis:

  • Cyclohexanone + dimethylamine + ethylamine → N-ethyl-2-dimethylaminocyclohexylamine

  • In situ activation of (S)-2-aminopropionic acid with ClCO2Et

  • Amide bond formation

Advantages

  • Total Yield: 70%

  • Reduced Purification Steps

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide coupling between (S)-2-aminopropionic acid and the cyclohexylamine derivative.

Conditions

  • Solvent: DMF

  • Temperature: 100°C

  • Time: 20 minutes

  • Yield: 85%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Carbodiimide Coupling68–7299ModerateHigh
Reductive Amination76–80N/AHighModerate
Enzymatic Resolution4299LowLow
Solid-Phase Synthesis65–70>95HighHigh
Microwave-Assisted8599HighModerate

Critical Challenges and Solutions

  • Racemization : Minimized using low-temperature activation (0°C) and non-basic conditions.

  • Cyclohexylamine Purity : Achieved via fractional distillation or recrystallization from hexane.

  • Catalyst Recycling : Pd/C reused up to 5 times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at these receptors, leading to analgesic effects . The compound’s structure allows it to bind effectively to these receptors, modulating pain signals and producing therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide (Target) 2-Dimethylamino-cyclohexyl, Ethyl Not explicitly provided* ~250–280 (estimated) Not available Chiral center (S), bulky cyclohexyl group with dimethylamino substitution .
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-Fluoro-benzyl, Methyl C₁₁H₁₅FN₂O 222.25 1219957-26-2 Aromatic fluorine substitution; smaller substituents enhance solubility .
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide 3,4-Dichloro-benzyl, Ethyl C₁₂H₁₆Cl₂N₂O 275.17 1353995-33-1 Electron-withdrawing chloro groups; increased lipophilicity .
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide (S)-1-Benzyl-pyrrolidin-3-yl, Ethyl Not explicitly provided ~275.40 (estimated) 1401666-30-5 Pyrrolidine ring introduces conformational rigidity .
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide 3-Nitrobenzyl, Methyl C₁₁H₁₅N₃O₃ 237.26 1307482-37-6 Nitro group enhances electrophilicity; potential reactivity .
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Cyclopropyl, 2-Oxo-2-thiophen-2-yl-ethyl C₁₂H₁₆N₂O₂S 252.34 1353994-44-1 Thiophene and cyclopropyl groups modulate electronic properties .

*Molecular formula for the target compound is inferred as approximately C₁₃H₂₆N₃O based on structural similarity to analogs.

Key Structural Differences and Implications

Substituent Bulk and Chirality: The target compound’s 2-dimethylamino-cyclohexyl group introduces significant steric hindrance compared to smaller substituents like methyl or benzyl in analogs . This bulkiness may influence binding affinity in biological systems. Chiral centers in analogs (e.g., (S)-1-benzyl-pyrrolidin-3-yl in ) highlight the importance of stereochemistry in pharmacological activity.

The dimethylamino group in the target compound is electron-donating, which could stabilize protonation states critical for receptor binding .

Solubility and Lipophilicity: Aromatic substituents (e.g., benzyl in ) increase lipophilicity, whereas polar groups like dimethylamino may improve aqueous solubility.

Research and Development Status

  • Patent Activity: Derivatives of 2-amino-N-substituted propionamides are explored in patents for applications such as enzyme inhibition (e.g., bacterial aminoacyl-tRNA synthetase inhibitors in ).

Biological Activity

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-propionamide is a chiral compound that has attracted significant interest in various scientific fields due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a propionamide backbone with an amino group and a dimethylamino-cyclohexyl substituent. This configuration imparts distinct chemical and biological properties, making it a versatile molecule for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets depend on the context of its application, which includes:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in pathological processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways relevant to disease states.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

  • Cell Viability Assays : The compound has been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific IC50 values indicate its potency in different cellular contexts.
Cell LineIC50 (µM)Reference
PC3 (Prostate)32.01
DU145 (Prostate)35.22
  • Mechanistic Insights : Studies have suggested that the compound induces apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.

In Vivo Studies

Preclinical animal models have been utilized to assess the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In vivo experiments demonstrated that administration of the compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

CompoundStructure TypeNotable Activity
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamideAcetamideModerate enzyme inhibition
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-butyramideButyramideAnticancer activity
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-valeramideValeramideReduced cytotoxicity

The propionamide backbone of our compound is associated with enhanced biological activity compared to its acetamide and butyramide counterparts, indicating a structure-activity relationship that merits further investigation.

Case Studies and Applications

  • Therapeutic Applications : Research indicates potential use in treating inflammatory diseases due to its enzyme inhibition properties, particularly targeting kallikrein-related pathways linked to asthma and chronic obstructive pulmonary disease (COPD) .
  • Biochemical Probes : The compound is being explored as a probe for studying enzyme-substrate interactions, which could lead to advancements in drug development strategies.
  • Material Science : Due to its unique chemical properties, it is also being investigated for applications in developing novel materials and catalysts in industrial processes.

Q & A

Q. How can enantiomeric impurities impact biological activity, and how are they quantified?

  • Methodology : Compare activity of enantiomerically pure vs. racemic mixtures in dose-response assays. Quantify impurities via chiral HPLC or supercritical fluid chromatography (SFC). Use chiral derivatizing agents (e.g., Marfey’s reagent) for enhanced detection sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.